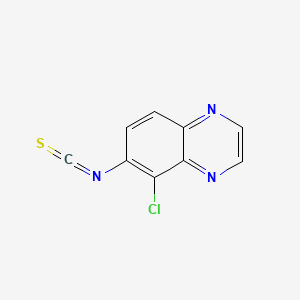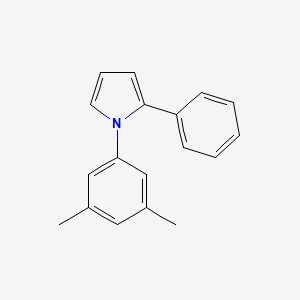
5'-Azido-5'-deoxythymidine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Azido-5’-deoxythymidine-d3 is a thymidine-based compound that has been modified to include an azido group at the 5’ position and deuterium atoms at specific positions. This compound is a stable isotope-labeled version of 5’-Azido-5’-deoxythymidine, which is known for its selective inhibition of HIV-1. The molecular formula of 5’-Azido-5’-deoxythymidine-d3 is C10H10D3N5O4, and it has a molecular weight of 270.26 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-5’-deoxythymidine-d3 typically involves the modification of thymidineThe reaction conditions often involve the use of azidating agents and deuterium sources under controlled conditions to ensure the selective incorporation of these groups .
Industrial Production Methods
Industrial production of 5’-Azido-5’-deoxythymidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research and pharmaceutical applications.
化学反応の分析
Types of Reactions
5’-Azido-5’-deoxythymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted azido groups.
Reduction Reactions: The major product is 5’-Amino-5’-deoxythymidine-d3.
Oxidation Reactions: Oxidized derivatives of the compound.
科学的研究の応用
5’-Azido-5’-deoxythymidine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid synthesis and modification.
Medicine: Investigated for its potential as an anti-HIV agent due to its selective inhibition of HIV-1 reverse transcriptase.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 5’-Azido-5’-deoxythymidine-d3 involves its incorporation into the viral DNA during reverse transcription. The azido group at the 5’ position prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This inhibition of DNA synthesis is crucial for its antiviral activity, particularly against HIV-1 .
類似化合物との比較
Similar Compounds
5’-Azido-5’-deoxythymidine: The non-deuterated version of the compound.
Zidovudine (AZT): Another thymidine analog with an azido group, widely used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: A similar compound with the azido group at the 3’ position
Uniqueness
5’-Azido-5’-deoxythymidine-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3 |
InChIキー |
GKEHVJFBPNPCKI-BXKFBODDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)

![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)





![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)

